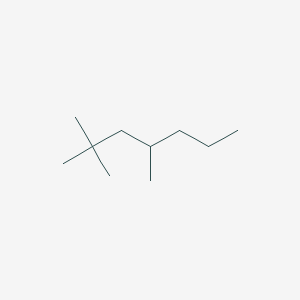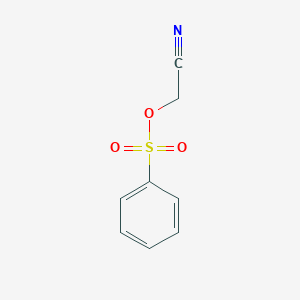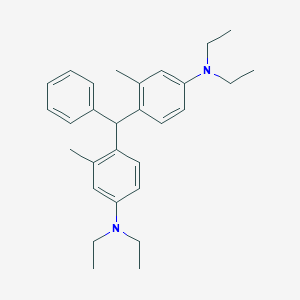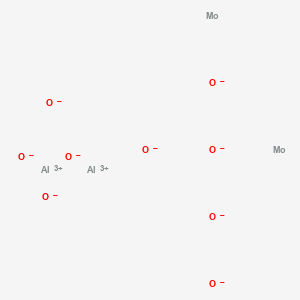
Aluminum molybdenum oxide (Al2Mo3O12)
Overview
Description
Aluminum molybdenum oxide (Al2Mo3O12) is an inorganic compound that combines aluminum and molybdenum oxides. It is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications. This compound typically appears as a white powder and is characterized by its high thermal stability and resistance to chemical corrosion.
Mechanism of Action
Target of Action
Aluminum molybdenum oxide (Al2Mo3O12) primarily targets the anode materials in aqueous aluminum batteries . The compound’s high theoretical capacity and suitable aluminum insertion/de-insertion potential make it a promising candidate for this role .
Mode of Action
The compound interacts with its targets through a process of intercalation and reduction . Variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .
Biochemical Pathways
The biosynthesis of molybdenum oxides involves a complex interaction of six proteins and includes iron and copper in an indispensable way . After synthesis, molybdenum oxides are distributed to the apoproteins of Mo-enzymes by Moco-carrier/binding proteins that also participate in Moco-insertion into the cognate apoproteins .
Pharmacokinetics
The compound is synthesized by precipitating aluminum salts with molybdic acid, followed by calcination or heating al2o3 and moo3 in a platinum crucible at 700°c .
Result of Action
The result of the compound’s action is the formation of intermediate phases of Al2(MoO4)3 and MoO2 when using mechanically activated MoO3 . These intermediate phases exhibit remarkable electrochemical stability and Al-ion storage properties in aqueous electrolytes .
Action Environment
The action of Aluminum molybdenum oxide (Al2Mo3O12) is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound’s reduction reactions proceed through the formation of intermediate phases at a temperature of 700°C . Additionally, the presence of CaO changes the intermediate phase to CaMoO4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum molybdenum oxide can be synthesized through several methods:
Co-precipitation Method: This involves the co-precipitation of aluminum salts and molybdate ions from an aqueous solution, followed by calcination. The reaction typically occurs at elevated temperatures to ensure complete formation of the compound.
Solid-State Reaction: Another common method involves the direct reaction of aluminum oxide (Al2O3) with molybdenum trioxide (MoO3) at high temperatures, usually around 700°C, in a platinum crucible.
Industrial Production Methods: In industrial settings, the production of aluminum molybdenum oxide often employs large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, aluminum oxide and molybdenum trioxide, are mixed in stoichiometric ratios and heated in rotary kilns or other high-temperature furnaces.
Types of Reactions:
Oxidation: Aluminum molybdenum oxide can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced by hydrogen or carbon at high temperatures to yield lower oxidation state molybdenum compounds.
Substitution: The compound can participate in substitution reactions where molybdenum atoms are replaced by other metal atoms under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, ozone, and peroxides are commonly used.
Reducing Agents: Hydrogen gas, carbon monoxide, and various hydrocarbons.
Substitution Reactions: Typically involve metal chlorides or other metal salts in a molten state.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum compounds and elemental molybdenum.
Substitution: Mixed metal oxides with varying properties depending on the substituting metal.
Scientific Research Applications
Aluminum molybdenum oxide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrodesulfurization and oxidation reactions, due to its high surface area and active sites.
Materials Science: The compound is studied for its potential in creating advanced ceramic materials with high thermal stability and mechanical strength.
Electronics: Research is ongoing into its use in electronic devices, particularly in components that require high thermal and chemical stability.
Medicine: Investigations are being conducted into its potential use in medical imaging and as a component in certain types of biomedical devices.
Comparison with Similar Compounds
Aluminum Tungstate (Al2W3O12): Similar in structure but contains tungsten instead of molybdenum. It also exhibits high thermal stability but has different catalytic properties.
Aluminum Vanadate (AlVO4): Contains vanadium and is used in different catalytic and electronic applications.
Molybdenum Trioxide (MoO3): A simpler molybdenum oxide that is often used in conjunction with aluminum molybdenum oxide in various applications.
Uniqueness: Aluminum molybdenum oxide is unique due to its combination of high thermal stability, resistance to chemical corrosion, and versatile catalytic properties. These characteristics make it particularly valuable in applications requiring robust materials that can withstand extreme conditions.
Properties
IUPAC Name |
dialuminum;molybdenum;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Mo.9O/q2*+3;;;9*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVFHFFURJHNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Mo].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Mo2O9-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15123-80-5 | |
| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015123805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecaaluminium trimolybdenum dodecaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




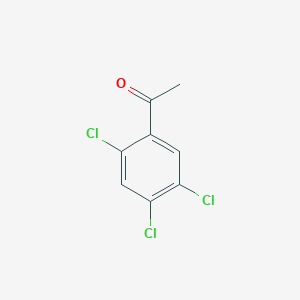
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)
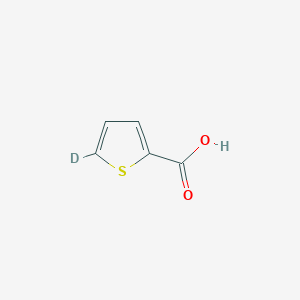
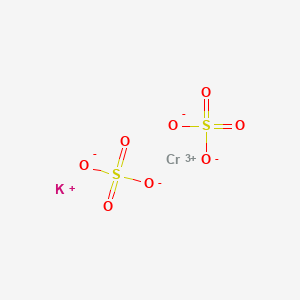
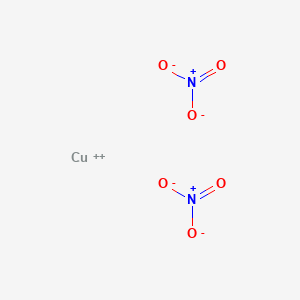
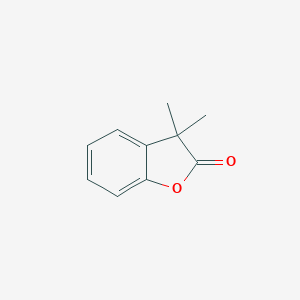
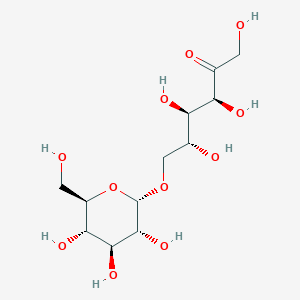

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
